4-Iodo-2,5-dimethylbenzaldehyde
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Overview
Description
4-Iodo-2,5-dimethylbenzaldehyde is an organic compound characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,5-dimethylbenzaldehyde typically involves the iodination of 2,5-dimethylbenzaldehyde. This can be achieved through electrophilic aromatic substitution, where iodine is introduced in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF₃).
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The iodine atom can be reduced to form iodides.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Iodo-2,5-dimethylbenzoic acid.
Reduction: 4-Iodo-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Iodo-2,5-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
4-Iodo-2,5-dimethylbenzaldehyde is similar to other halogenated benzaldehydes, such as 4-bromobenzaldehyde and 4-chlorobenzaldehyde. its unique iodine atom imparts distinct chemical properties and reactivity compared to these compounds. The presence of iodine enhances its reactivity in certain substitution reactions and its utility in specific applications.
Comparison with Similar Compounds
4-Bromobenzaldehyde
4-Chlorobenzaldehyde
4-Fluorobenzaldehyde
4-Iodo-3,5-dimethylbenzaldehyde
Properties
IUPAC Name |
4-iodo-2,5-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCANJGUNVAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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